molecular formula Cl4H10O5Sn B167670 Stannane, tetrachloro-, pentahydrate CAS No. 10026-06-9

Stannane, tetrachloro-, pentahydrate

Cat. No. B167670
M. Wt: 350.6 g/mol
InChI Key: KHMOASUYFVRATF-UHFFFAOYSA-J
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Patent
US05569412

Procedure details

Approximately 4000 ml of distilled water was heated to about 80 degrees C. A solution of SnCl4.5H2O in 2000 ml of distilled water, about 0.445 g SnO2 /ml was prepared. Approximately 30 g of P2O5 was dissolved into 250 ml of concentrated HCl, then an additional 125 ml of HCl was added. Approximately 500 ml of concentrated HCl was then added to the SnCl4 solution. The SnCl4 and P2O5 solutions were mixed together in a beaker.
Name
Quantity
2000 mL
Type
solvent
Reaction Step One
Name
Quantity
4000 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 g
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
reactant
Reaction Step Three
Name
Quantity
125 mL
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
reactant
Reaction Step Five
Name
SnCl4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
SnCl4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[O:1]=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.Cl.[Cl:16][Sn:17]([Cl:20])([Cl:19])[Cl:18]>O>[Sn:17]([Cl:20])([Cl:19])([Cl:18])[Cl:16].[OH2:1].[OH2:1].[OH2:1].[OH2:1].[OH2:1] |f:4.5.6.7.8.9|

Inputs

Step One
Name
Quantity
2000 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
4000 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
30 g
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Name
Quantity
250 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
125 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
500 mL
Type
reactant
Smiles
Cl
Name
SnCl4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[Sn](Cl)(Cl)Cl
Step Six
Name
SnCl4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[Sn](Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[Sn](Cl)(Cl)(Cl)Cl.O.O.O.O.O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.445 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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